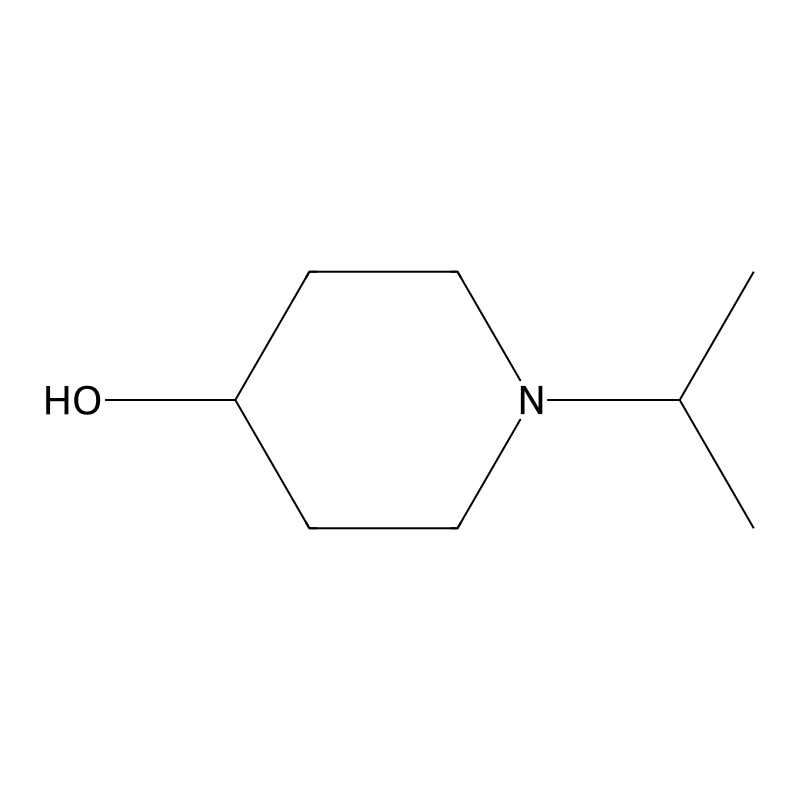1-Isopropylpiperidin-4-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
1-Isopropylpiperidin-4-ol is an organic compound characterized by its molecular formula and a molecular weight of 143.23 g/mol. This compound features a piperidine ring with an isopropyl group and a hydroxyl group at the 4-position, making it a member of the piperidine derivatives. Its structural uniqueness contributes to its diverse chemical and biological properties, which are of significant interest in various fields, including medicinal chemistry and organic synthesis .
- Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes. Common oxidizing agents include chromium trioxide and potassium permanganate.
- Reduction: The compound can undergo reduction reactions, typically using sodium borohydride or lithium aluminum hydride, leading to various alcohol derivatives.
- Substitution: The hydroxyl group is also susceptible to substitution reactions, where it can be replaced by other functional groups using halogenating agents like thionyl chloride or phosphorus tribromide .
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Research indicates that 1-Isopropylpiperidin-4-ol exhibits notable biological activities. It has been studied for its interactions with the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into cells. By acting as a CCR5 antagonist, this compound can inhibit HIV-1 infection, suggesting potential applications in antiviral therapies . Additionally, it influences various cellular processes such as signaling pathways and gene expression, indicating its importance in biochemical research.
Several synthetic routes have been developed for producing 1-Isopropylpiperidin-4-ol:
- Reaction of 4-Hydroxypiperidine with Acetone: This method involves mixing 4-hydroxypiperidine with acetone in the presence of acetic acid and tetrahydrofuran. The reaction is typically conducted under controlled temperatures to optimize yield.
- Use of Sodium Triacetoxyborohydride: Following the initial reaction, sodium triacetoxyborohydride may be added to facilitate further transformations and enhance product purity .
Industrial production often utilizes similar methods but on a larger scale, focusing on maximizing yield and purity through optimized reaction conditions.
1-Isopropylpiperidin-4-ol has a wide range of applications across various fields:
- Chemical Industry: It serves as a building block in the synthesis of complex organic molecules.
- Pharmaceutical Research: Its potential as an intermediate in drug development is currently being explored, particularly for antiviral medications.
- Material Science: The compound is used in producing polymers and resins, contributing to advancements in material properties .
The interaction studies of 1-Isopropylpiperidin-4-ol focus primarily on its binding affinity and mechanism with biological targets. Its role as a CCR5 antagonist suggests that it may interfere with HIV entry into host cells by forming strong interactions with the receptor. This mechanism highlights its potential therapeutic applications and underscores the importance of understanding its pharmacological profile .
Several compounds share structural similarities with 1-Isopropylpiperidin-4-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Isopropyl-4-piperidone | Ketone functional group instead of hydroxyl | Used as an intermediate in pharmaceutical synthesis |
| 4-Hydroxypiperidine | Hydroxyl group at position 4 without isopropyl group | Precursor for synthesizing various piperidine derivatives |
| 1-(2-Hydroxyethyl)piperidine | Hydroxyethyl group instead of isopropyl | Exhibits different biological activities |
These compounds illustrate the structural diversity within piperidine derivatives and their varying biological activities and applications.
The exploration of piperidine derivatives dates back to the mid-19th century, when piperidine itself was first synthesized from pyridine hydrogenation. While the exact discovery date of 1-Isopropylpiperidin-4-ol remains unclear, its development aligns with broader advances in synthetic organic chemistry, particularly in modifying piperidine scaffolds for pharmacological applications. Early studies focused on functionalizing piperidine rings to enhance stability, solubility, or bioactivity, with hydroxyl and alkyl substitutions emerging as key strategies.
Significance in Organic and Medicinal Chemistry
1-Isopropylpiperidin-4-ol serves as a critical intermediate in synthesizing complex molecules. Its hydroxyl group facilitates hydrogen bonding, enabling participation in condensation reactions, while the isopropyl moiety enhances steric bulk, influencing pharmacokinetic properties. In medicinal chemistry, piperidine derivatives are integral to antipsychotics (e.g., risperidone), antihistamines (e.g., loratadine), and anticancer agents. The compound’s role in synthesizing SPIN1 inhibitors, as demonstrated in recent studies, underscores its utility in targeting Tudor domain-containing proteins.
Position in Piperidine Derivative Classification
Piperidine derivatives are categorized based on substituents and functional groups. 1-Isopropylpiperidin-4-ol belongs to the 4-hydroxypiperidine subclass, distinguished by a hydroxyl group at position 4. Its structure places it alongside other bioactive piperidines, such as coniine and lobeline, though its synthetic origin and specific substituents set it apart from naturally occurring alkaloids.
Overview of Research Development
Research on 1-Isopropylpiperidin-4-ol has focused on optimizing synthesis routes and expanding its applications. Key advancements include:
- Synthetic Methodologies: Reduction of 4-piperidone derivatives using sodium borohydride, and Mitsunobu reactions for introducing substituents.
- Pharmaceutical Applications: Use as a building block in quinazoline-based inhibitors targeting epigenetic regulators.
- Structural Modifications: Exploration of N-alkylation and hydroxyl group derivatization to enhance binding affinity.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






